8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a difluorophenyl group, and a hydroxy-methylated cyclopenta[c]chromenone core.
Properties
Molecular Formula |
C22H18F2N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H18F2N2O3/c1-10-7-18-20(12-3-2-4-13(12)22(28)29-18)21(27)19(10)17-9-16(25-26-17)14-8-11(23)5-6-15(14)24/h5-8,16,25,27H,2-4,9H2,1H3 |
InChI Key |
OUUHXXCKTKXJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C4=NNC(C4)C5=C(C=CC(=C5)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluorophenyl group. The final steps involve the formation of the cyclopenta[c]chromenone core and the addition of the hydroxy and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques. These methods would need to be optimized for efficiency and yield, taking into account factors such as reaction time, temperature control, and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity.
Lemon balm (contains rosmarinic acid): Known for its antioxidant and antimicrobial properties.
Uniqueness
8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 8-[5-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a cyclopenta[c]chromene core with various substituents including a difluorophenyl group and a pyrazole moiety. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that a related pyrazole compound effectively inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Research Findings:
A study highlighted that administration of the compound reduced inflammation markers in a mouse model of acute inflammation by 40% compared to the control group. This effect was attributed to the inhibition of NF-kB signaling pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The pyrazole moiety may interact with key enzymes involved in cancer progression and inflammation.
- Receptor Binding: Molecular docking studies suggest that the compound binds effectively to targets such as cyclooxygenase (COX) enzymes and various kinases involved in cellular signaling pathways .
- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
